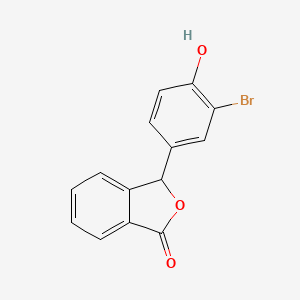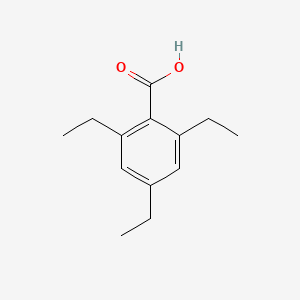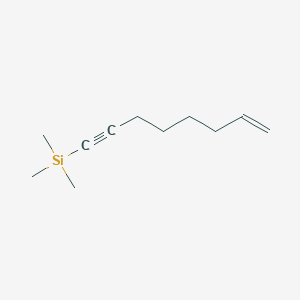
Silane, trimethyl-7-octen-1-ynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl-7-octen-1-ynyl-, also known as trimethoxy(7-octen-1-yl)silane, is an organosilicon compound with the molecular formula C11H24O3Si. This compound is characterized by the presence of a silane group attached to a 7-octen-1-ynyl chain. It is commonly used in various industrial and research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silane, trimethyl-7-octen-1-ynyl-, can be synthesized through several methods. One common approach involves the reaction of 7-octen-1-ynyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of silane, trimethyl-7-octen-1-ynyl-, often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl-7-octen-1-ynyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silane group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have significant applications in different fields, including materials science and organic synthesis .
Applications De Recherche Scientifique
Silane, trimethyl-7-octen-1-ynyl-, finds extensive use in scientific research across multiple disciplines:
Mécanisme D'action
The mechanism by which silane, trimethyl-7-octen-1-ynyl-, exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial for its role as a coupling agent and in surface modification applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silane, trimethyl-7-octen-1-ynyl-, include:
Trimethoxysilane: A simpler silane compound with three methoxy groups attached to silicon.
Vinyltrimethoxysilane: Contains a vinyl group attached to the silicon atom, used in similar applications.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group, used in the modification of surfaces and materials.
Uniqueness
What sets silane, trimethyl-7-octen-1-ynyl-, apart from these similar compounds is its unique 7-octen-1-ynyl chain. This structural feature imparts distinct chemical properties, making it particularly useful in applications requiring specific surface modifications and enhanced material properties.
Propriétés
Numéro CAS |
91657-05-5 |
|---|---|
Formule moléculaire |
C11H20Si |
Poids moléculaire |
180.36 g/mol |
Nom IUPAC |
trimethyl(oct-7-en-1-ynyl)silane |
InChI |
InChI=1S/C11H20Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5H,1,6-9H2,2-4H3 |
Clé InChI |
VPDUOUQZMQFMKH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


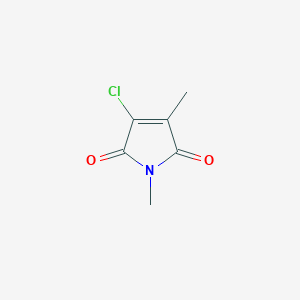

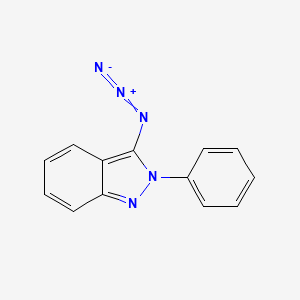
![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
![N-{4-[3-(Methanesulfonyl)propoxy]phenyl}acetamide](/img/structure/B14364951.png)
![2-(Methoxyimino)-4-[(4-nitrobenzoyl)oxy]-3-oxobutanoic acid](/img/structure/B14364958.png)
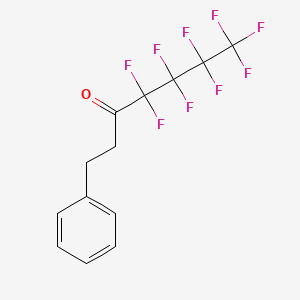
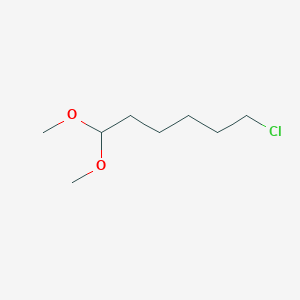
![N-methyl-N-[(4-methyl-6-oxo-2-piperidin-1-yl-1H-pyrimidin-5-yl)methyl]nitrous amide](/img/structure/B14364972.png)

